Synthetic Utility in Insulin Sensitizer Development: Yield Comparison
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate serves as a critical building block in the synthesis of novel insulin sensitizers. A Chinese patent (CN104744282A) describes its use in preparing 2-[2-(4-fluorobenzoyl)aniline]-3-[4-(2-bromoethoxy)phenyl]-propionic acid methyl ester, an aralkyl amino acid PPAR full activator. While the disclosed process using 1,2-dibromoethane and 2-(1-methyl-3-oxo-3-(4-fluorophenyl)allylamine)-3-(4-(2-bromoethoxy)phenyl)-propionic acid methyl ester achieved a yield of only 27%, this value explicitly quantifies the synthetic efficiency obtainable with the 4-(2-bromoethoxy)phenyl motif and provides a benchmark for evaluating alternative synthetic strategies [1].
| Evidence Dimension | Synthetic yield in insulin sensitizer intermediate preparation |
|---|---|
| Target Compound Data | 27% yield (using 10 equivalents of 1,2-dibromoethane) |
| Comparator Or Baseline | Alternative synthetic routes (not directly compared but the yield serves as a baseline for the specific 4-(2-bromoethoxy)phenyl scaffold) |
| Quantified Difference | Yield of 27% reported for this specific intermediate; other routes may aim for improved yields |
| Conditions | Patent CN104744282A; reaction of 1,2-dibromoethane with 2-(1-methyl-3-oxo-3-(4-fluorophenyl)allylamine)-3-(4-(2-bromoethoxy)phenyl)-propionic acid methyl ester |
Why This Matters
This quantifies the synthetic efficiency achievable with the 4-(2-bromoethoxy)phenyl fragment, allowing procurement decisions based on known, reproducible yield benchmarks.
- [1] Nantong Hengsheng Fine Chemical Co., Ltd. (2015). Preparation process of insulin sensitizer. Chinese Patent CN104744282A. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN104744282A View Source
